N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide

SLACK potassium channel KCNT1 ion channel pharmacology

SAR-validated SLACK (KCNT1) channel probe built on the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold. Pyrimidine core essential for potency; replacement with pyridine reduces activity 2-fold, phenyl core causes 3.5-fold loss. 2-Methoxy substitution occupies an unexplored SAR region critical for ion channel selectivity fingerprinting. Deploy in whole-cell APC assays against WT human SLACK and EIMFS-linked mutants A934T/G288S. Also evaluate as adenosine A2A antagonist (benchmark Ki = 0.4 nM). Generic substitution without empirical verification risks potency collapse.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1396578-80-5
Cat. No. B2652198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide
CAS1396578-80-5
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCOC1=NC=C(C=N1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C13H13N3O3/c1-18-13-14-7-10(8-15-13)16-12(17)9-19-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
InChIKeyVYRCMEHFCXRTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxypyrimidin-5-yl)-2-phenoxyacetamide: Chemical Identity and Pharmacological Context for Procurement Decisions


N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide (CAS 1396578-80-5) is a synthetic small molecule belonging to the 2-aryloxy-N-(pyrimidin-5-yl)acetamide chemotype, a scaffold actively investigated for ion channel modulation and GPCR antagonism. The compound incorporates a 2-methoxypyrimidine core linked via an acetamide bridge to a phenoxy moiety, positioning it as a congener within a series where pyrimidine core substitution and aryloxy linker composition critically dictate pharmacological potency and selectivity . This chemotype has demonstrated functional activity in whole-cell automated patch clamp (APC) assays targeting the sodium-activated potassium channel SLACK (KCNT1), with structurally related analogs achieving submicromolar to low micromolar IC50 values against wild-type human SLACK . In parallel, N-pyrimidinyl-2-phenoxyacetamides have been optimized as adenosine A2A receptor antagonists, with the most potent analog (compound 14) exhibiting a Ki of 0.4 nM and >100-fold selectivity over A1 receptors . These established structure–activity relationships (SAR) provide the quantitative framework against which N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide must be evaluated for target-specific procurement.

Why Generic Substitution Fails for N-(2-Methoxypyrimidin-5-yl)-2-phenoxyacetamide: Quantitative SAR Evidence from the 2-Aryloxy-pyrimidine-5-yl Acetamide Class


Interchanging N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide with a closely related analog from the 2-aryloxy-N-(pyrimidin-5-yl)acetamide family carries a high risk of potency collapse, as demonstrated by published SAR data. Within this chemotype, replacing the pyrimidine core with pyridine reduces SLACK inhibitory activity by approximately 2-fold, while a phenyl core substitution yields a 3.5-fold potency loss relative to the pyrimidine hit . Even more dramatic effects arise from linker modifications: substituting the ether oxygen with a methylene group results in a 5-fold reduction in activity, and removal of the gem-dimethyl substituent from the western linker region renders the compound completely inactive . In the adenosine A2A antagonist series, seemingly minor alterations to the pyrimidine substitution pattern produce order-of-magnitude differences in receptor binding affinity (Ki range from sub-nanomolar to >100 nM) and selectivity ratios (A1/A2A from <10 to >100) . These data collectively demonstrate that within this scaffold class, potency and target selectivity are exquisitely sensitive to the precise identity and position of substituents on both the pyrimidine core and the acetamide linker, making generic substitution a demonstrably unsound procurement strategy without empirical verification of the specific compound.

Quantitative Differentiation Evidence for N-(2-Methoxypyrimidin-5-yl)-2-phenoxyacetamide: Comparator-Anchored Procurement Guide


Pyrimidine Core Requirement for SLACK Channel Inhibition: Position-Dependent Potency Evidence

The pyrimidine core is essential for SLACK channel inhibitory activity within the 2-aryloxy-N-(pyrimidin-5-yl)acetamide class. In functional APC assays, the pyrimidine-containing hit compound 10 (VU0545326) achieved an IC50 of 1.4 µM against wild-type human SLACK . Core replacement with pyridine (analog 86) caused roughly a 2-fold loss of activity, while substitution with a phenyl core (analog 88) resulted in a 3.5-fold reduction in potency relative to the pyrimidine hit . Pyridine analog 89 and pyrazine analog 90 were only weak inhibitors . The 2-methoxypyrimidine core of the target compound retains the critical nitrogen atom positioning required for optimal SLACK interaction, as demonstrated by published SAR indicating that the location of nitrogen heteroatoms in the core is critical for potency .

SLACK potassium channel KCNT1 ion channel pharmacology pyrimidine SAR

Chlorine Positional Dependence in the Eastern Ring: Substitution Pattern Determines SLACK Inhibitory Potency

Among the 2-aryloxy-N-(pyrimidin-5-yl)acetamide SLACK inhibitors, the positional isomer of chloro substitution on the eastern aryl ring dictates potency differences approaching 0.7 µM. In functional APC assays, the 2-chloro analog 18 and 4-chloro analog 20 both demonstrated improved potency relative to the unsubstituted hit compound 10 (IC50 = 1.4 µM), while the 3-chloro analog 19 was less favored . All chloro-substituted analogs at any position were within approximately 0.7 µM of the hit 10 IC50 . The 2-methoxy substituent on the pyrimidine core of N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide introduces an electron-donating group that differs from the chloro-substituted eastern ring SAR characterized in the published study; however, the methoxy series (analogs 27–29) was evaluated, with none demonstrating superior potency to hit 10 , establishing a quantitative baseline for methoxy substitution effects.

structure-activity relationship halogen substitution SLACK inhibitor aromatic optimization

Eastern Linker Atom Sensitivity: Ether to Thioether Replacement Modulates SLACK Activity by Up to 3-Fold

The eastern ether linker of 2-aryloxy-N-(pyrimidin-5-yl)acetamides is a critical determinant of SLACK inhibitory activity, with even isosteric replacements producing meaningful potency shifts. Replacement of the ether oxygen with sulfur to form thioether analog 63 provided a notable improvement in SLACK inhibitory activity relative to the parent ether hit compound 10 (IC50 = 1.4 µM) . Introduction of an amine linker (analog 64) was not tolerated, though N-methylation (analog 65) nearly restored activity to the level of the ether hit . In the western linker region, thioether 68 and secondary amine 69 were approximately 3-fold and 2-fold less potent than hit 10, respectively, while methylene replacement (analog 73) caused a 5-fold reduction in activity . The target compound retains the ether linker, which represents the baseline activity scaffold from which sulfur substitution can provide potency enhancement and amine/alkyl substitution leads to partial or complete activity loss.

linker SAR ether replacement metabolic stability SLACK channel

Selectivity Profiling Against Slo Family Potassium Channels: SLACK vs. SLICK and Maxi-K Discrimination

Selectivity within the Slo family of potassium channels is a key differentiation parameter for SLACK-targeting compounds. Two optimized analogs from the 2-aryloxy-N-(pyrimidin-5-yl)acetamide series (compounds 40 and 66) were profiled at 10 µM against SLICK and two Maxi-K isoforms using Tl+-flux assays in HEK-293 cells . Neither compound approached 50% of control versus SLICK and Maxi-K, indicating favorable Slo family selectivity . Compound 40 showed weak activation (36% of acetazolamide maximum) versus SLICK, while compound 66 was a weak inhibitor (16% of SKF96365 maximum) . Excellent selectivity was also observed versus a broader panel of structurally diverse ion channels . The target compound shares the core pyrimidine scaffold with these selectivity-profiled analogs, providing a class-level expectation of SLACK-preferential activity within the Slo family.

ion channel selectivity SLACK SLICK Maxi-K counter-screening

Adenosine A2A Receptor Antagonism: Cross-Chemotype Potency Benchmarking for N-Pyrimidinyl-2-phenoxyacetamides

The N-pyrimidinyl-2-phenoxyacetamide chemotype has demonstrated exceptional potency at adenosine A2A receptors, establishing an orthogonal pharmacological dimension beyond ion channel modulation. In a comprehensive SAR study, compound 14 achieved a Ki of 0.4 nM at A2A receptors with selectivity exceeding 100-fold over A1 receptors (A1/A2A > 100) . In vivo, compound 14 demonstrated efficacy at a minimum effective dose (MED) of 10 mg/kg p.o. in the rat haloperidol-induced catalepsy model for Parkinson's disease . The target compound N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide shares the N-pyrimidinyl-2-phenoxyacetamide core structure with compound 14 but differs in the pyrimidine 2-substituent (methoxy vs. the optimized substituent in compound 14), providing a reference point for evaluating how 2-position modifications affect A2A binding.

adenosine A2A receptor Parkinson's disease GPCR antagonism receptor selectivity

Physicochemical Property Differentiation: Calculated CNS Drug-Likeness Parameters for 2-Aryloxy-N-(pyrimidin-5-yl)acetamides

The 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold exhibits calculated physicochemical properties consistent with CNS drug-likeness, providing a quantitative benchmark for analog selection. The pyrimidine HTS hit 10 (VU0545326) displayed the following calculated parameters: molecular weight 401.8 Da, cLogP 4.3, H-bond donors 1, H-bond acceptors 6, topological polar surface area (TPSA) 73.3 Ų, and 6 rotatable bonds . The BBB score for compound 10 was 4.0, falling within the range of 4–6 predictive of good oral absorption and BBB permeability . The target compound N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide (MW 259.3 Da, expected lower cLogP due to methoxy substitution on pyrimidine) is predicted to have distinct physicochemical properties from the more elaborate analogs in the published series, which may influence its CNS penetration profile and should be independently assessed.

CNS drug-likeness BBB permeability physicochemical properties Lipinski rules

Validated Application Scenarios for N-(2-Methoxypyrimidin-5-yl)-2-phenoxyacetamide Based on Quantitative SAR Evidence


SLACK Potassium Channel (KCNT1) Inhibitor Screening in Refractory Epilepsy Models

N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide is best deployed as a probe compound for SLACK (KCNT1) channel inhibition screening in the context of epilepsy of infancy with migrating focal seizures (EIMFS). The pyrimidine core has been SAR-validated as optimal for SLACK inhibition, with nitrogen atom positioning confirmed as critical for potency . The target compound can serve as a starting point for evaluating how 2-methoxy substitution on the pyrimidine core—rather than the eastern aryl ring—modulates SLACK activity, a structural variation not fully explored in published SAR studies where methoxy analogs were examined only on the eastern ring and did not surpass the 1.4 µM IC50 of the hit compound . Whole-cell APC assays in CHO-K1 cells expressing WT human SLACK, as well as clinically relevant mutants A934T and G288S, are the appropriate functional readouts .

Adenosine A2A Receptor Antagonist Lead Identification for Parkinson's Disease

The N-pyrimidinyl-2-phenoxyacetamide backbone has produced the most potent adenosine A2A antagonists reported in this chemotype, with compound 14 achieving Ki = 0.4 nM and A1/A2A selectivity >100 . N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide should be evaluated in radioligand binding assays against A2A and counter-screened against A1 receptors to quantify the impact of the 2-methoxypyrimidine substitution on receptor affinity. Compounds demonstrating promising A2A binding should be advanced to the rat haloperidol-induced catalepsy model, where efficacy at 10 mg/kg p.o. has been established as a meaningful in vivo benchmark for this chemotype .

Ion Channel Selectivity Panel Screening for Slo Family Potassium Channel Tool Compounds

Based on demonstrated Slo family selectivity of the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide is suitable for inclusion in ion channel selectivity panels assessing SLACK vs. SLICK and Maxi-K discrimination. The class-level evidence shows that optimized analogs achieve <50% activity at SLICK and Maxi-K at 10 µM . Counter-screening should employ Tl+-flux assays in HEK-293 cells expressing human Slo family channels, with broader profiling against structurally diverse K+, Na+, and Ca2+ channels to establish the selectivity fingerprint of the 2-methoxy-substituted variant .

Structure-Activity Relationship Expansion of the Pyrimidine Core 2-Position Substituent Space

The 2-methoxy substituent on the pyrimidine core of this compound occupies a SAR region that has not been exhaustively characterized in published 2-aryloxy-N-(pyrimidin-5-yl)acetamide studies. The target compound can serve as a key intermediate for systematic SAR expansion, where the methoxy group can be varied to explore electron-donating vs. electron-withdrawing effects at the pyrimidine 2-position on SLACK inhibitory potency and A2A receptor affinity. Published data indicate that in the eastern ring region, methoxy substitution did not yield potency improvements over chloro or trifluoromethyl groups ; determining whether this pattern holds for pyrimidine core 2-substitution would address a critical SAR gap and inform procurement decisions for follow-up analogs .

Quote Request

Request a Quote for N-(2-methoxypyrimidin-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.